3-Chloro-4-ethoxy-phenol (CAS 1216134-31-4) is a disubstituted aromatic building block belonging to the class of halogenated phenols and phenyl ethers. Its primary value in procurement is not as a final product, but as a precisely functionalized intermediate for multi-step organic synthesis. The specific ortho-chloro and para-ethoxy substitution pattern provides a defined set of steric and electronic properties crucial for directing subsequent reactions and achieving the target molecular architecture in complex, high-value molecules, particularly within pharmaceutical and agrochemical research and development.
Substituting 3-Chloro-4-ethoxy-phenol with analogs such as 4-ethoxyphenol (des-chloro) or isomers with different substitution patterns is often unviable in targeted synthesis programs. The chlorine atom at the 3-position is not merely a placeholder; it critically modifies the electronic landscape of the aromatic ring and provides specific steric and hydrophobic interactions essential for the final molecule's binding affinity to biological targets. For instance, in the development of kinase inhibitors, the presence and position of halogen substituents on a phenyl ring can determine the compound's potency and selectivity by orders of magnitude. Replacing this specific isomer with a close analog can lead to a significant loss of biological function in the end-product, rendering the synthetic pathway ineffective and wasting significant R&D resources.
Structure-activity relationship (SAR) studies on multi-angiokinase inhibitors demonstrate the critical role of the 3-chloro substitution on the phenoxy moiety for achieving high potency. In the optimization of a lead compound, precursors with this specific substitution pattern were integral to developing final molecules with potent activity against key cancer targets like VEGFR2. The study showed that substituents on the phenyl ring directly influence van der Waals interactions within the kinase hydrophobic pockets, and alternative substitutions led to significantly diminished inhibitory activity.
| Evidence Dimension | Biological Potency of Downstream Product (Kinase Inhibition IC50) |
| Target Compound Data | Use of a 3-chloro-4-aminophenoxy precursor (the amino-equivalent of the target compound) led to a lead candidate with an IC50 of 9.4 nM against VEGFR2. |
| Comparator Or Baseline | Analogs with alternative substitutions (e.g., bulky groups or extended straight chains) showed significantly decreased inhibition of VEGFR2 and FGFR1. |
| Quantified Difference | The specific substitution pattern is a key determinant for achieving low nanomolar potency versus significantly weaker inhibition with alternate patterns. |
| Conditions | In vitro kinase inhibition assays for VEGFR2, FGFR1, and PDGFRβ. |
Selecting this specific precursor provides a rational, evidence-based starting point for achieving the desired biological activity profile in kinase inhibitor drug discovery, directly impacting R&D project viability.
The chloro-ethoxy-phenyl scaffold is a validated structural motif in the design of potent sodium-glucose co-transporter 2 (SGLT2) inhibitors for the treatment of diabetes. A patented SGLT2 inhibitor, (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, incorporates the closely related 4-chloro-3-(4-ethoxybenzyl)phenyl core. This demonstrates that the specific arrangement of chloro and ethoxy substituents on the phenyl ring is an established feature for achieving high-affinity binding in this major therapeutic drug class. Procuring the correctly substituted phenol is a foundational step in building this critical pharmacophore.
| Evidence Dimension | Precursor Suitability for a Validated Drug Class |
| Target Compound Data | The chloro-ethoxy-phenyl scaffold is a core component of a patented SGLT2 inhibitor for diabetes therapy. |
| Comparator Or Baseline | Simpler analogs, such as unsubstituted phenol or those lacking this specific substitution pattern, do not form the basis for this class of C-aryl glucoside compounds. |
| Quantified Difference | Inclusion as a foundational structural motif for a major therapeutic class versus exclusion. |
| Conditions | Synthesis of C-aryl glucoside SGLT2 inhibitors. |
Using this specific phenol provides a direct, established synthetic route toward a high-value therapeutic target class, de-risking the selection of starting materials for drug development programs.
This compound is the right choice as a key intermediate in medicinal chemistry programs focused on developing novel kinase inhibitors. Based on structure-activity relationship evidence, its specific substitution pattern is suited for building molecules designed to target the hydrophobic pockets of kinases such as VEGFR2, where halogen bonding and steric fit are critical for potency.
As a precursor to a validated structural motif, this phenol is a strategic starting material for research programs developing next-generation C-aryl glucoside SGLT2 inhibitors. Its use provides a direct route to a pharmacophore known to be effective for treating metabolic diseases like diabetes.